

## Monitoring Influenza-Specific T-Cell Responses with NP (44-52) Peptide

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Compound of Interest		
Compound Name:	Influenza virus NP (44-52)	
Cat. No.:	B12383220	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for T-cell-mediated immunity. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), NP is relatively stable across different influenza strains. This conservation makes NP-specific T-cell responses a crucial area of study for the development of universal influenza vaccines and immunotherapies. The NP (44-52) peptide, with the amino acid sequence CTELKLSDY, is a well-characterized, immunodominant HLA-A\*01-restricted epitope of the influenza A virus nucleoprotein. This peptide is widely used to stimulate and detect influenza-specific CD8+ T-cell responses in research and clinical settings.

This document provides detailed application notes and protocols for the use of the NP (44-52) peptide in monitoring influenza-specific T-cell responses. It is intended for researchers, scientists, and drug development professionals working in immunology, virology, and vaccine development.

## **Data Presentation**

The following tables summarize quantitative data related to the use of the NP (44-52) peptide for monitoring influenza-specific T-cell responses.



Table 1: Recommended Working Concentrations for NP (44-52) Peptide in T-Cell Assays

Assay Type	Recommended Peptide Concentration	Cell Density	Incubation Time
ELISpot	1-10 μg/mL	2-3 x 10^5 cells/well	16-20 hours
Intracellular Cytokine Staining (ICS)	1-10 μg/mL	1 x 10^6 cells/mL	5-6 hours (with Brefeldin A for the last 4 hours)
Tetramer Staining	N/A (Tetramer at 20- 30 nM)	1-2 x 10^6 cells/sample	20-30 minutes at room temperature

Table 2: Representative Frequencies of NP (44-52)-Specific CD8+ T-Cells

Population	Assay	Frequency (% of CD8+ T-cells)	Reference
Healthy Adults (pre- existing immunity)	ELISpot	0.01% - 0.5%	[1]
Influenza-Infected Individuals (acute phase)	ICS	0.5% - 5.0%	[2]
MVA-NP+M1 Vaccinated Individuals	Tetramer Staining	0.1% - 2.0%	[3]

Table 3: Comparative Immunodominance of Influenza A Virus T-Cell Epitopes



Epitope	Protein	HLA Restriction	Relative Immunodominance
NP (44-52)	Nucleoprotein	HLA-A <i>01</i>	High
M1 (58-66)	Matrix Protein 1	HLA-A02	High
PA (224-233)	Polymerase Acidic Protein	HLA-A <i>02</i>	Moderate
PB1 (703-711)	Polymerase Basic Protein 1	HLA-A02	Moderate

## Experimental Protocols Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

This protocol details the steps for quantifying NP (44-52)-specific, IFN-y-secreting T-cells from peripheral blood mononuclear cells (PBMCs).

## Materials:

- Human IFN-y ELISpot kit
- 96-well PVDF membrane plates
- NP (44-52) peptide (lyophilized)
- DMSO (for peptide reconstitution)
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillinstreptomycin)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
- PBMCs isolated from whole blood
- ELISpot plate reader



## Protocol:

- Peptide Reconstitution: Dissolve the lyophilized NP (44-52) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to the desired working concentration (1-10 μg/mL).
- Plate Coating: Coat the 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
- Plate Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
- Cell Plating: Add 2-3 x 10^5 PBMCs per well.
- Stimulation: Add the NP (44-52) peptide to the respective wells. Include a negative control (medium with DMSO) and a positive control (PHA or anti-CD3).
- Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.
- Detection: Wash the plate and add the biotinylated anti-IFN-y detection antibody. Incubate as per the kit manufacturer's instructions.
- Spot Development: Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
- Analysis: Wash and dry the plate. Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-y-secreting cells.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol describes the detection of intracellular IFN-y in NP (44-52)-specific T-cells.[2]

## Materials:

- PBMCs
- NP (44-52) peptide



- Brefeldin A
- Fixable viability dye
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer
- Flow cytometer

## Protocol:

- Cell Stimulation: Resuspend 1 x 10<sup>6</sup> PBMCs in complete RPMI-1640. Add NP (44-52) peptide to a final concentration of 1-10 μg/mL. Incubate for 1-2 hours at 37°C.
- Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 μg/mL and incubate for an additional 4 hours.
- Viability Staining: Wash the cells and stain with a fixable viability dye according to the manufacturer's protocol.
- Surface Staining: Stain the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit.
- Intracellular Staining: Stain the cells with anti-IFN-y antibody for 30 minutes at 4°C.
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
- Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of IFN-y positive cells.

## **Tetramer Staining by Flow Cytometry**



This protocol outlines the direct visualization and quantification of NP (44-52)-specific CD8+ T-cells using a fluorescently labeled HLA-A\*01:01-NP (44-52) tetramer.[4][5][6]

## Materials:

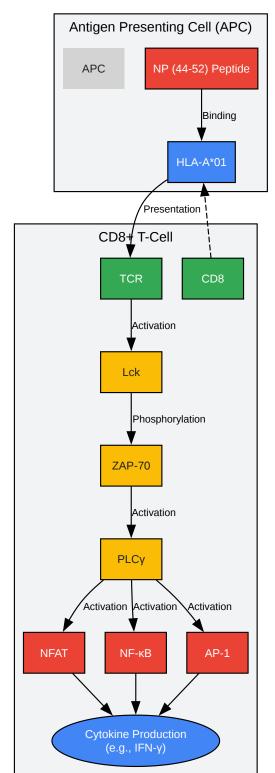
- PBMCs
- PE- or APC-conjugated HLA-A\*01:01-NP (44-52) Tetramer
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and a viability dye
- FACS buffer

## Protocol:

- Cell Preparation: Resuspend 1-2 x 10<sup>6</sup> PBMCs in 50 μL of FACS buffer.
- Tetramer Staining: Add the HLA-A\*01:01-NP (44-52) tetramer at a pre-titrated optimal concentration (typically 20-30 nM).[4] Incubate for 20-30 minutes at room temperature in the dark.
- Surface Staining: Add anti-CD3 and anti-CD8 antibodies and the viability dye. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with FACS buffer.
- Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
- Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of tetramer-positive cells.

## **Visualizations**





T-Cell Activation by NP (44-52) Peptide

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Caption: T-Cell Activation by NP (44-52) Peptide.



## Blood Sample (Healthy or Infected Donor) PBMC Isolation (Ficoll Gradient) In Vitro Stimulation (NP 44-52 Peptide) T-Cell Assay Tetramer Staining (Flow Cytometry) Data Analysis

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Caption: Experimental Workflow for T-Cell Monitoring.



# Influenza Infection or Vaccination Generation of NP (44-52)-Specific Memory T-Cells In Vitro Restimulation with NP (44-52) Peptide Activation of Memory T-Cells Effector Function Readout (e.g., Cytokine Secretion) Monitoring of

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Influenza-Specific Immunity

Caption: Principle of Influenza-Specific T-Cell Monitoring.

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